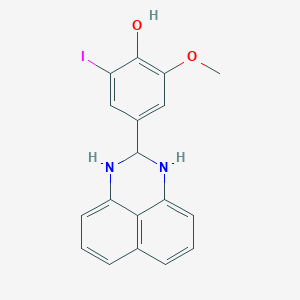

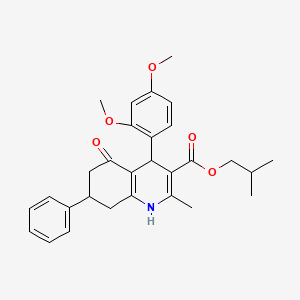

![molecular formula C21H24N2OS B4967324 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide CAS No. 5698-46-4](/img/structure/B4967324.png)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide

Overview

Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide, also known as MTIP, is a small molecule that has been identified as a potent and selective inhibitor of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the brain, and is involved in the regulation of reward and motivation. MTIP has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders.

Mechanism of Action

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and is thought to play a key role in the development of addiction. By blocking the dopamine D3 receptor, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide reduces the rewarding effects of drugs of abuse, and may help to reduce drug-seeking behavior.

Biochemical and Physiological Effects:

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in the regulation of reward and motivation. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has also been shown to reduce the activity of the mesolimbic dopamine system, which is thought to play a key role in the development of addiction. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has been shown to improve cognitive function in animal models of schizophrenia, and may have potential applications in the treatment of other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has several advantages as a research tool. It is a highly selective inhibitor of the dopamine D3 receptor, and has been shown to have minimal off-target effects. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is also relatively stable, and can be easily synthesized in the laboratory. However, there are also some limitations to the use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide in lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has poor solubility in water, which can make it difficult to administer to animals. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide. One potential direction is to investigate the use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide in combination with other drugs for the treatment of addiction and other neuropsychiatric disorders. Another potential direction is to study the long-term effects of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide on behavior and brain function. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide, in order to better understand its potential therapeutic applications.

Synthesis Methods

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is a complex process that requires a high level of expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but several research papers have been published that describe the synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide in detail.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has been extensively studied in preclinical models, and has shown promising results in the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and has also been shown to improve cognitive function in animal models of schizophrenia. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has also been studied as a potential treatment for Parkinson's disease, and has been shown to improve motor function in animal models of the disease.

properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-13-2-4-17(5-3-13)18-12-25-20(22-18)23-19(24)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKLZPCWNQGHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386420 | |

| Record name | ST50915340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |

CAS RN |

5698-46-4 | |

| Record name | ST50915340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

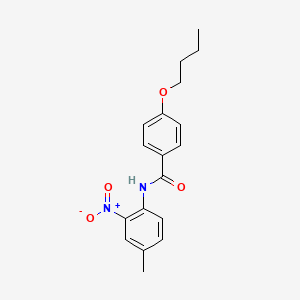

![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)

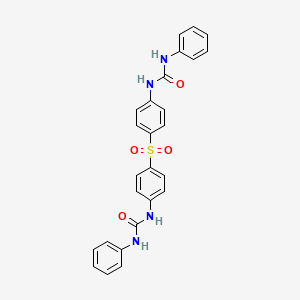

![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

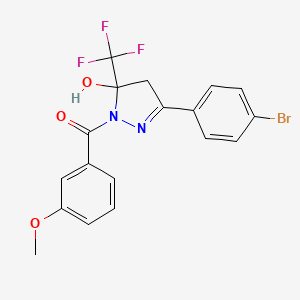

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)

![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)

![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)